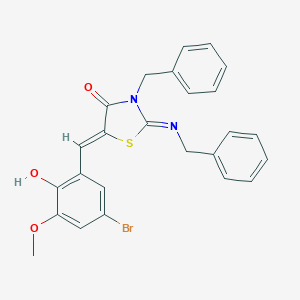![molecular formula C31H28N2O4S B302497 7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302497.png)
7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,5-dimethoxyphenyl)-10-(4-ethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, commonly known as DMEMB, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. DMEMB belongs to the class of benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-ones, which have shown promising results in various biomedical applications.
Mécanisme D'action
The mechanism of action of DMEMB is not fully understood, but it is thought to work by inhibiting various signaling pathways involved in cancer cell growth and inflammation. DMEMB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
DMEMB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. DMEMB has also been shown to have antioxidant effects and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMEMB is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. This makes it ideal for use in lab experiments. However, one limitation of DMEMB is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research of DMEMB. One direction is to further understand its mechanism of action and optimize its therapeutic potential. Another direction is to study its effects on other diseases and conditions, such as cardiovascular disease and diabetes. In addition, the development of DMEMB derivatives may lead to the discovery of more potent and selective compounds for therapeutic use.
Méthodes De Synthèse
DMEMB can be synthesized using a multistep process, which involves the reaction of 2,5-dimethoxyaniline with ethyl 4-bromobenzoate to form 2,5-dimethoxy-N-ethylbenzamide. This intermediate is then reacted with 2-mercaptobenzoic acid to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 4-ethoxybenzaldehyde to form DMEMB.
Applications De Recherche Scientifique
DMEMB has been extensively studied for its potential as a therapeutic agent in various biomedical applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. DMEMB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. In addition, DMEMB has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C31H28N2O4S |
|---|---|
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
(14E)-11-(2,5-dimethoxyphenyl)-14-[(4-ethoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C31H28N2O4S/c1-4-37-21-12-9-19(10-13-21)17-27-30(34)33-29(25-18-22(35-2)14-16-26(25)36-3)24-15-11-20-7-5-6-8-23(20)28(24)32-31(33)38-27/h5-10,12-14,16-18,29H,4,11,15H2,1-3H3/b27-17+ |
Clé InChI |
RIBSFNYSIVNNTB-WPWMEQJKSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=C(C=CC(=C6)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N'-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B302415.png)
![2-[(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B302416.png)
![4-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B302417.png)
![ethyl 5-(4-fluorophenyl)-2-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302420.png)
![ethyl 5-(4-fluorophenyl)-2-[(5-{3-nitro-4-methylphenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302422.png)
![ethyl 2-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302424.png)
![ethyl 2-{3-bromo-4-hydroxy-5-nitrobenzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302425.png)

![5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302429.png)
![4-[Bis(6-hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302430.png)
![4-[Bis(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]benzonitrile](/img/structure/B302431.png)
![methyl 4-{[({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B302433.png)
![N-{3-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-methylbenzamide](/img/structure/B302436.png)
![N-{3-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B302438.png)